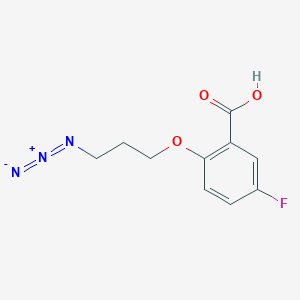

2-(3-Azidopropoxy)-5-fluorobenzoic acid

Description

2-(3-Azidopropoxy)-5-fluorobenzoic acid is a benzoic acid derivative featuring a fluorine atom at the 5-position and a 3-azidopropoxy group at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the reactive azide group, which enables applications in click chemistry and bioconjugation. Its synthesis typically involves sequential functionalization of the benzoic acid core, including azide introduction via nucleophilic substitution or amidation reactions .

Propriétés

IUPAC Name |

2-(3-azidopropoxy)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O3/c11-7-2-3-9(8(6-7)10(15)16)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQJVAAWMNVZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-5-fluorobenzoic acid typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with 3-azidopropanol under suitable conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Azidopropoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide.

Click Chemistry: Copper(I) catalysts, alkyne derivatives.

Reduction: Lithium aluminum hydride, ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of new carbon-nitrogen bonds.

Click Chemistry: Formation of triazole rings.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

2-(3-Azidopropoxy)-5-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug development, particularly in the design of targeted therapies.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-(3-Azidopropoxy)-5-fluorobenzoic acid largely depends on its functional groups. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable component in drug design.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Azide Substituents

Compound 5: 2-(6-Azidohexanamido)-5-(3-azidopropoxy)benzoic Acid

- Structure : Differs by an additional 6-azidohexanamido group at the 2-position.

- Synthesis : Synthesized via tert-butyl protection, azide introduction, and acid deprotection (85–93% yields) .

- Key Data : NMR shows methylene envelope peaks (δ 1.37–2.00 ppm) and azide-related signals; mass spectrometry confirms [M + H]+ at 519.3 .

Compounds 6b, 6c, and 6d

- Structural Features : Share the 4-(3-azidopropoxy)phenyl moiety but differ in substituents (e.g., bis(4-fluorophenyl)methylpiperazine in 6b, phenylpiperidine in 6c).

- Applications: Designed as ω-conotoxin GVIA mimetics for neuronal Cav2.2 ion channel inhibition .

- Yields : 54–93%, depending on steric and electronic effects of substituents .

tert-Butyl-2-(6-azidohexanamido)-5-(3-azidopropoxy)benzoate (4)

Fluorobenzoic Acid Derivatives without Azide Groups

2-Fluoro-5-hydroxybenzoic Acid

- Structure : Lacks azidopropoxy group but shares the 5-fluoro-benzoic acid core.

- Applications : Precursor in pharmaceutical synthesis .

2-(Carboxymethyl)-5-fluorobenzoic Acid

5-Amino-2-fluorobenzoic Acid

Azide-Containing Non-Benzoic Acid Compounds

tert-Butyl (3-(2-(2-(3-azidopropoxy)ethoxy)ethoxy)propyl)carbamate (37)

Comparative Data Tables

Key Findings and Insights

Synthetic Efficiency : Azide introduction yields vary significantly (54–93%) based on steric hindrance and electronic effects of substituents .

Reactivity: The azidopropoxy group enhances click chemistry utility compared to non-azide analogues (e.g., 2-fluoro-5-hydroxybenzoic acid) .

Safety Considerations: Fluorobenzoic acids with carboxymethyl groups exhibit higher acute toxicity than amino-substituted variants .

Activité Biologique

2-(3-Azidopropoxy)-5-fluorobenzoic acid is an organic compound that has garnered attention in recent years due to its potential biological activities. This compound features an azide functional group, which is known for its reactivity and utility in various chemical reactions, including click chemistry, and a fluorinated benzoic acid moiety that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(3-Azidopropoxy)-5-fluorobenzoic acid can be described as follows:

- Molecular Formula : C12H14N4O3F

- Molecular Weight : 286.26 g/mol

- Functional Groups : Azide (-N₃), Fluoro (-F), Carboxylic Acid (-COOH)

This compound's unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry.

The biological activity of 2-(3-Azidopropoxy)-5-fluorobenzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the carboxylic acid group may enable the compound to interact with enzyme active sites, potentially inhibiting enzymatic activity related to metabolic pathways.

- Cell Membrane Interaction : The azide and fluorine substituents can alter the lipophilicity and polarity of the compound, affecting its ability to permeate cell membranes and interact with intracellular targets.

- Reactivity in Click Chemistry : The azide group allows for click chemistry applications, enabling the conjugation with other biomolecules for targeted drug delivery or imaging applications.

Anticancer Potential

The structural characteristics of 2-(3-Azidopropoxy)-5-fluorobenzoic acid suggest possible anticancer activity. Compounds with similar fluorinated aromatic structures have been studied for their cytotoxic effects on various cancer cell lines:

- Breast Cancer Cells (e.g., MCF-7)

- Lung Cancer Cells (e.g., A549)

- Colon Cancer Cells (e.g., HCT-116)

In vitro studies could reveal whether this compound selectively induces apoptosis in cancer cells while sparing normal cells, which is a desirable property in anticancer drug development.

Case Studies and Research Findings

A comprehensive review of the literature reveals limited direct studies on 2-(3-Azidopropoxy)-5-fluorobenzoic acid; however, related compounds provide insights into its potential:

- Study on Azide Derivatives : A study demonstrated that azide-containing compounds exhibited enhanced reactivity in biological systems, leading to increased cellular uptake and improved therapeutic outcomes in targeted delivery systems.

- Fluorinated Compounds in Oncology : Research has shown that fluorinated benzoic acids can inhibit tumor growth in animal models by disrupting metabolic pathways essential for cancer cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.